1-(2-Aminothiophen-3-yl)-2,2-dimethylpropan-1-one

Description

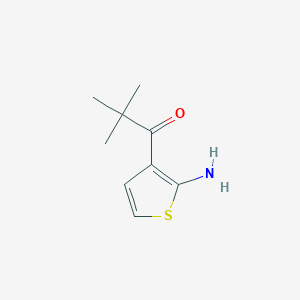

1-(2-Aminothiophen-3-yl)-2,2-dimethylpropan-1-one is a ketone derivative featuring a thiophene ring substituted with an amino group at position 2 and a 2,2-dimethylpropan-1-one moiety at position 3. The compound combines the aromaticity of the thiophene ring with the steric bulk of the dimethyl group and the polarity of the amino group.

Properties

IUPAC Name |

1-(2-aminothiophen-3-yl)-2,2-dimethylpropan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NOS/c1-9(2,3)7(11)6-4-5-12-8(6)10/h4-5H,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDWJLNLMGDGIEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)C1=C(SC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-Aminothiophen-3-yl)-2,2-dimethylpropan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2-aminothiophene with 2,2-dimethylpropanoyl chloride in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. Industrial production methods may involve continuous flow processing to enhance yield and efficiency .

Chemical Reactions Analysis

1-(2-Aminothiophen-3-yl)-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate.

Reduction: The compound can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, where the amino group directs the incoming electrophile to the ortho and para positions. Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures.

Scientific Research Applications

1-(2-Aminothiophen-3-yl)-2,2-dimethylpropan-1-one has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique structural features.

Mechanism of Action

The mechanism of action of 1-(2-Aminothiophen-3-yl)-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the thiophene ring can participate in π-π interactions with aromatic residues in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Thiophene-Substituted Analogs

1-(Thiophen-2-yl)propan-1-one ()

- Structure: Lacks the 2-amino and 3-yl substitution on the thiophene ring.

- This simpler derivative is likely less reactive in nucleophilic or coordination-driven reactions.

- Applications : Acts as an intermediate in organic synthesis, where aromaticity and ketone functionality are utilized without additional substituent effects .

(2E)-1-(2,5-Dimethylthiophen-3-yl)-3-(3-nitrophenyl)prop-2-en-1-one ()

- Structure : Chalcone backbone with a nitro-substituted aryl group and dimethylthiophene.

- Key Differences: The conjugated enone system enables reactivity in cycloadditions or Michael additions, unlike the saturated propanone in the target compound. The nitro group introduces strong electron-withdrawing effects, altering electronic properties compared to the electron-donating amino group in the target compound .

Aryl-Substituted Analogs

1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one ()

- Structure : Chlorophenyl substituent instead of thiophene.

- The para-substitution pattern contrasts with the ortho-amino substitution on the thiophene in the target compound.

- Synthesis : Prepared via N-heterocyclic carbene (NHC)-catalyzed decarboxylative alkylation with 80% isolated yield, highlighting efficient synthetic routes for aryl-substituted analogs .

1-(3-Chlorophenyl)-2,2-dimethylpropan-1-one ()

- Structure : Meta-chlorophenyl substitution.

- Key Differences : Positional isomerism affects electronic and steric interactions. The meta-substitution may reduce steric hindrance compared to ortho-substituted thiophene derivatives.

Heterocyclic and Amine-Substituted Analogs

1-(2-Aminocyclohexyl)-2,2-dimethylpropan-1-one hydrochloride ()

- Structure : Aliphatic cyclohexylamine substituent.

- Key Differences : The aliphatic amine offers higher basicity compared to the aromatic amine in the target compound. The hydrochloride salt enhances water solubility, a feature absent in the neutral thiophene-based analog .

1-(1,4-Diazepan-1-yl)-2,2-dimethylpropan-1-one ()

- Structure : Diazepane (7-membered ring) substituent.

- Applications may include medicinal chemistry due to diazepane's prevalence in bioactive molecules .

Hydroxy- and Halogen-Substituted Analogs

1-(4-Hydroxy-2-methylphenyl)-2,2-dimethylpropan-1-one ()

- Structure : Hydroxyphenyl substituent.

- Key Differences: The phenolic hydroxyl group enables hydrogen bonding and acidity (pKa ~10), contrasting with the amino group's basicity in the target compound. This affects solubility and reactivity in acidic/basic conditions .

1-(5-Bromo-2-hydroxyphenyl)-2,2-dimethylpropan-1-one ()

- Structure : Bromo and hydroxy substituents.

- Key Differences: Bromine's polarizability may facilitate halogen bonding, while the hydroxy group introduces pH-dependent behavior. These features are absent in the amino-thiophene analog .

Data Tables

Table 1: Structural and Functional Comparisons

Research Findings and Implications

- Electronic Effects: The amino group on the thiophene ring in the target compound likely donates electrons, increasing electron density at the ketone compared to chloro- or nitro-substituted analogs. This could enhance nucleophilic attack susceptibility .

- Biological Relevance: Amino-thiophene derivatives are underrepresented in the evidence, but chalcone analogs (–6) show crystallinity and stability, suggesting the target compound may also form stable structures for pharmaceutical screening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.